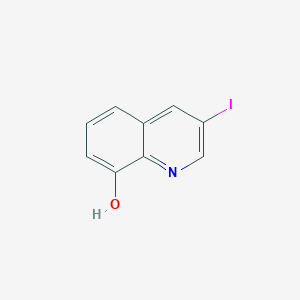

3-iodoquinolin-8-ol

Description

Significance of the Quinoline (B57606) Heterocycle in Organic Chemistry

The quinoline nucleus is a recurring motif in numerous natural products and synthetic compounds with diverse applications. researchgate.net Its presence is pivotal in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com The versatility of the quinoline ring system stems from its unique electronic properties and the ability to undergo various chemical transformations, making it a key synthetic precursor. numberanalytics.com Historically, the importance of quinoline is linked to the discovery of quinine, an antimalarial drug, which spurred extensive research into its derivatives. numberanalytics.com Today, quinoline-based compounds are integral to the creation of new therapeutic agents, including antibacterial and anticancer drugs, as well as materials for organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.comorientjchem.org

The Quinolin-8-ol Moiety as a Privileged Structure in Synthetic and Coordination Chemistry

Within the broad family of quinoline derivatives, the quinolin-8-ol moiety holds a special status as a "privileged structure." researchgate.net This term is used to describe molecular frameworks that can bind to a variety of biological targets with high affinity. The 8-hydroxyquinoline (B1678124) (8-HQ) structure, with its phenolic hydroxyl group at the 8-position, is an excellent chelating agent for various metal ions. researchgate.netnih.gov This property is central to its role in coordination chemistry, where it forms stable complexes with metals like palladium, nickel, and copper. xray.czxray.cz The ability of 8-HQ and its derivatives to chelate metal ions is also implicated in their biological activities. nih.gov The presence of both a nitrogen atom in the pyridine (B92270) ring and a hydroxyl group allows for diverse structural modifications, leading to a rich array of compounds with varied physicochemical and biological properties. nih.gov

Overview of Halogenated Quinolin-8-ol Derivatives in Academic Inquiry

The introduction of halogen atoms onto the quinolin-8-ol scaffold has been a fruitful strategy in the exploration of new chemical entities. rsc.org Halogenation can significantly alter the electronic and lipophilic properties of the parent molecule, influencing its reactivity and biological profile. acs.org For instance, halogenated derivatives of quinolin-8-ol have been investigated for their antimicrobial, antiviral, and anticancer activities. nih.govsolubilityofthings.comvulcanchem.com The position and nature of the halogen substituent can have a profound impact on the compound's properties. For example, iodinated derivatives are of interest due to the unique characteristics of the iodine atom, such as its size and polarizability. vulcanchem.com Research has demonstrated that the strategic placement of halogens can lead to compounds with enhanced biological efficacy and selectivity. rsc.orgnih.gov

The Chemical Compound: 3-iodoquinolin-8-ol

The compound this compound is a specific halogenated derivative of quinolin-8-ol that has garnered attention in chemical research. Its structure is characterized by an iodine atom at the 3-position of the quinoline ring and a hydroxyl group at the 8-position.

Synthesis and Physicochemical Properties

The synthesis of iodo-substituted quinolinols can be achieved through various methods. One common approach involves the direct iodination of a quinoline precursor. For instance, the reaction of 3-hydroxyquinoline (B51751) with an iodinating agent like iodine in the presence of a base can yield the desired product. nih.gov Another strategy involves the use of N-iodosuccinimide (NIS) in an acidic medium for regioselective iodination. vulcanchem.com

The physicochemical properties of this compound are influenced by both the quinoline core and its substituents. The hydroxyl group contributes to its polarity and ability to form hydrogen bonds, while the iodine atom adds to its molecular weight and lipophilicity.

Table 1: Physicochemical Properties of Related Iodo-Quinolinols

| Property | Value/Description |

|---|---|

| Molecular Formula (3-iodoquinolin-4-ol) | C9H6INO guidechem.com |

| Molecular Weight (3-iodoquinolin-4-ol) | 271.05 g/mol guidechem.com |

| Solubility (3-iodoquinolin-4-ol) | Slightly soluble in water (1.2 g/L at 25°C) guidechem.com |

| Molecular Formula (5-iodoquinolin-8-ol) | C9H6INO ontosight.ai |

| Molecular Weight (5-iodoquinolin-8-ol HCl) | ~312.52 g/mol ontosight.ai |

| Molecular Formula (7-iodoquinolin-8-ol) | C9H6INO vulcanchem.com |

| Melting Point (7-iodoquinolin-8-ol) | 133–134 °C vulcanchem.com |

This table presents data for structurally related iodo-quinolinol isomers to provide context for the properties of this compound.

Research Findings

Research into iodo-substituted quinolinols has revealed their potential in various applications. For example, 3-iodoquinolin-4-ol (B1355585) has been explored as a precursor for the synthesis of more complex molecules, such as furo[2,3-c]quinolines, via Sonogashira coupling reactions. nih.gov This highlights the synthetic utility of the iodo-substituent as a handle for further chemical modifications.

The coordination chemistry of halogenated quinolin-8-ols is another active area of research. These compounds can act as ligands, forming complexes with metal ions. For instance, palladium(II) complexes with various halogenated quinolin-8-ol derivatives have been synthesized and characterized. xray.cznih.govresearchgate.net The coordination of these ligands to the metal center typically occurs through the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxyl group. nih.gov

Table 2: Examples of Halogenated Quinolin-8-ol Derivatives in Research

| Compound Name | Research Focus |

|---|---|

| 5-Chloro-7-iodo-quinolin-8-ol (Clioquinol) | Synthesis, coordination chemistry with Pd(II), potential anticancer and antimicrobial agent. xray.czsolubilityofthings.comgoogle.com |

| 5,7-Dibromo-quinolin-8-ol | Synthesis, characterization of Pd(II) complexes. nih.gov |

| 5,7-Dichloro-quinolin-8-ol | Synthesis, characterization of Pd(II) complexes. nih.gov |

| 5-Iodoquinolin-8-ol | Used as an intermediate in the synthesis of COMT inhibitors. nih.gov |

Structure

3D Structure

Properties

CAS No. |

497084-48-7 |

|---|---|

Molecular Formula |

C9H6INO |

Molecular Weight |

271.05 g/mol |

IUPAC Name |

3-iodoquinolin-8-ol |

InChI |

InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |

InChI Key |

IFMHKXXFNZUDSZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)I |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)O)I |

Origin of Product |

United States |

Synthetic Strategies for 3 Iodoquinolin 8 Ol

Direct Halogenation Approaches to Quinolin-8-ols

Direct iodination of the quinolin-8-ol scaffold presents a straightforward route to 3-iodoquinolin-8-ol. However, achieving regioselectivity for the C3 position requires careful consideration of the reaction conditions and the electronic nature of the quinoline (B57606) ring system.

Regioselective Iodination at the C3 Position

The direct iodination of quinolines to achieve C3 selectivity can be accomplished through a radical-based C-H functionalization protocol. While not specifically demonstrated on quinolin-8-ol, a method utilizing potassium persulfate (K₂S₂O₈) and sodium iodide has proven effective for the C3-iodination of various quinoline derivatives. scispace.com This approach is believed to proceed via the in situ generation of an iodo radical, which then selectively attacks the C3 position. scispace.com The reaction conditions typically involve heating the quinoline substrate with the reagents in a suitable solvent. The regioselectivity for the C3 position in this radical-mediated pathway is a notable feature, as electrophilic substitution on the quinoline ring often favors other positions.

Role of Activating and Directing Groups in Iodination Reactions

The electronic properties of the quinolin-8-ol ring system are significantly influenced by the hydroxyl (-OH) group at the C8 position and the nitrogen atom in the pyridine (B92270) ring. The hydroxyl group is an activating group and, through resonance, increases the electron density of the carbocyclic ring, particularly at the ortho (C7) and para (C5) positions. This directing effect is prominent in electrophilic aromatic substitution reactions. For instance, the direct iodination of 8-hydroxyquinoline (B1678124) with iodine in the presence of an oxidizing agent typically yields 5,7-diiodo-8-hydroxyquinoline, highlighting the strong directing influence of the hydroxyl group towards the C5 and C7 positions.

Conversely, the pyridine ring is electron-deficient, which deactivates the heterocyclic ring towards electrophilic attack. However, theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline suggest that the carbon atoms from C2 to C6 possess high electron density, indicating the possibility of substitution on both rings. Despite this, experimental evidence for direct electrophilic iodination at C3 remains limited, suggesting that the activating effect of the 8-hydroxyl group on the carbocyclic ring is the dominant factor in traditional electrophilic iodinations. Therefore, radical-based approaches or synthesis from pre-functionalized precursors are often necessary to achieve C3-iodination.

Application of N-Iodosuccinimide (NIS) and Related Reagents in Quinolines

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of various organic compounds, including electron-rich aromatic and heterocyclic systems. organic-chemistry.orgcalibrechem.comwikipedia.orgapolloscientific.co.uk It is often used in conjunction with an acid catalyst, which enhances its iodinating capability. organic-chemistry.org While there are numerous examples of NIS being used for the iodination of arenes and other heterocycles, specific literature detailing the direct C3-iodination of quinolin-8-ol using NIS is scarce. However, the general reactivity of NIS suggests it could be a viable reagent under specific conditions, potentially favoring a radical pathway or an electrophilic substitution if the electronic properties of the substrate are appropriately modulated. For instance, the iodination of quinoline N-oxides at the C8 position with NIS has been reported, demonstrating its utility in functionalizing the quinoline core. researchgate.net

Synthesis from Precursor Molecules

An alternative to direct iodination involves constructing the this compound molecule from precursors that already contain the iodine atom or a group that can be readily converted to iodine.

Cyclization Reactions Leading to Substituted Quinoline Frameworks

The quinoline ring system can be synthesized through several classic named reactions, including the Skraup and Friedländer syntheses. rroij.comorganicreactions.orgscispace.comresearchgate.netresearchgate.netwikipedia.orgrsc.orgiipseries.org These methods involve the cyclization of aniline (B41778) derivatives with α,β-unsaturated carbonyl compounds or their precursors.

Skraup Synthesis: This reaction typically involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgiipseries.org To synthesize this compound via a modified Skraup reaction, one could envision starting with 2-aminophenol (B121084) and a glycerol derivative that is substituted with iodine at the appropriate position to ultimately form the C3-iodo bond in the quinoline product.

Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. organicreactions.orgnih.govorganic-chemistry.org For the synthesis of this compound, a potential route would involve the reaction of 2-amino-3-hydroxybenzaldehyde (B7904644) with an iodo-substituted carbonyl compound, such as iodoacetaldehyde or iodoacetone. The challenge in this approach lies in the synthesis and stability of the required precursors.

Another modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can lead to the formation of 3-haloquinolines. nih.gov By starting with an appropriately substituted aniline precursor, this method could potentially be adapted to produce this compound.

Functional Group Transformations for Introducing the Iodo Group

A powerful strategy for the synthesis of this compound involves the introduction of an iodine atom through the transformation of another functional group at the C3 position. A common and effective method for this is the Sandmeyer reaction. organic-chemistry.orgwikipedia.orgnih.gov This reaction allows for the conversion of a primary aromatic amine to a variety of functional groups, including iodine, via a diazonium salt intermediate.

The synthetic sequence would begin with the synthesis of 3-amino-8-hydroxyquinoline. This precursor could then be subjected to diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt. Subsequent treatment of this diazonium salt with a solution of potassium iodide would then yield the desired this compound. This method offers a reliable and regioselective way to introduce the iodine atom at the C3 position, provided that 3-amino-8-hydroxyquinoline is accessible. The synthesis of 5-amino-8-hydroxyquinoline derivatives has been reported, suggesting that the synthesis of the 3-amino isomer is a feasible starting point. researchgate.net

Ortho-Directed Metalation and Halogenation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) which complexes with a strong base, typically an organolithium reagent, to facilitate deprotonation at the adjacent ortho position. wikipedia.orguwindsor.ca This generates a stabilized carbanion that can be quenched with an electrophile, such as iodine, to introduce a substituent with high precision. wikipedia.org

In the context of a quinoline-8-ol scaffold, the hydroxyl group at the C8 position could theoretically serve as a DMG. However, a standard DoM reaction would direct functionalization to the C7 position, which is ortho to the C8 hydroxyl group. Achieving iodination at the C3 position via this method is not straightforward and would require a more complex, multi-step approach, potentially involving protecting groups or alternative directing groups placed elsewhere on the quinoline ring.

While direct C3-iodination of 8-hydroxyquinoline via DoM is challenging, the versatility of this method has been demonstrated for various quinoline functionalizations. By employing different directing groups or using substrates with pre-existing substituents, metalation can be guided to other positions on the quinoline core, followed by reaction with various electrophiles. acs.orgnih.gov For instance, the use of magnesium- and zinc-based amide bases has expanded the scope of direct metalations on the quinoline ring, allowing for functionalization at the C2, C3, and C4 positions depending on the substrate and reagents used. acs.org

Advanced and Metal-Free Halogenation Protocols for Quinoline Systems

Recent advancements in synthetic chemistry have focused on developing metal-free and more efficient halogenation techniques to reduce costs and environmental impact. nih.gov For quinoline systems, this has led to innovative protocols that offer high regioselectivity and yield, including methods for direct C-H iodination at the C3 position. acs.orgrsc.org

Exploration of Trihaloisocyanuric Acid Derivatives for Iodination

Trihaloisocyanuric acids have emerged as inexpensive, stable, and atom-economical halogenating agents. researchgate.net Triiodoisocyanuric acid (TICA), in particular, is a useful reagent for the regioselective iodination of activated aromatic compounds. researchgate.netscielo.br Prepared by heating trichloroisocyanuric acid with iodine, TICA can effectively mono-iodinate activated arenes in good to excellent yields under mild conditions. researchgate.net

The reaction of arenes with TICA is typically performed in a solvent like acetonitrile (B52724) at room temperature, and its high regioselectivity often yields pure products without the need for extensive purification. researchgate.net While studies have detailed the use of related compounds like trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA) for the C5-halogenation of 8-substituted quinolines, the exploration of TICA for direct iodination of the 8-hydroxyquinoline core is an area of ongoing interest. researchgate.net The reactivity and selectivity of TICA depend heavily on the substrate's electronic properties, with highly activated arenes like phenols showing successful mono-iodination. researchgate.netscielo.br

Table 1: Iodination of Activated Arenes with TICA

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Anisole | p-Iodoanisole | 0.7 | 93 |

| 2 | Acetanilide | p-Iodoacetanilide | 0.7 | 90 |

| 3 | Phenol | p-Iodophenol | 1 | 88 |

| 4 | Aniline | p-Iodoaniline | 1.5 | 53 |

| 5 | Toluene | o/p-Iodotoluene | 48 | 73 |

| Data sourced from studies on the reaction of various arenes with 0.34 mol equiv. of TICA in acetonitrile at room temperature, unless otherwise noted. researchgate.net |

Tandem Reactions and One-Pot Synthetic Sequences

A notable example is the one-pot preparation of clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a structurally related compound. google.com This process involves a sequence of reactions in a single vessel, starting with the protection of the hydroxyl group of 8-hydroxyquinoline via acylation. This is followed by a regioselective C5 chlorination, hydrolysis of the protecting group, and a final C7 iodination to yield the target molecule. google.com This multi-step, one-pot sequence effectively controls the regiochemistry of halogenation, a common challenge in quinoline chemistry. google.com

Such tandem approaches are highly desirable for constructing functionalized quinoline cores. For instance, the Hantzsch condensation to form polyhydroquinolines can be performed as a one-pot, multi-component reaction, which could then be followed by subsequent functionalization steps like iodination. semanticscholar.org

Table 2: One-Pot Synthesis of 5-Chloro-7-iodoquinolin-8-ol

| Step | Reaction | Reagents | Key Features |

| 1 | Acylation (Protection) | 8-hydroxyquinoline, Acetic anhydride (B1165640) | Protects the hydroxyl group to direct subsequent halogenation. |

| 2 | C5-Halogenation | Dichloro(iodo)hydantoin, Phase transfer catalyst | Achieves regioselective chlorination at the C5 position. |

| 3 | Hydrolysis (Deprotection) | Aqueous conditions | Removes the acetyl protecting group. |

| 4 | C7-Iodination | N-iodosuccinimide | Introduces iodine at the C7 position to form the final product. |

| This table outlines the sequential steps in the one-pot synthesis of clioquinol. google.com |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in organic chemistry for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions. nih.goveurekalert.org The rapid heating provided by microwave irradiation can accelerate a wide range of reactions, including the synthesis and functionalization of heterocyclic compounds like quinolines. nih.gov

The Friedländer synthesis, a classic method for preparing quinolines, has been successfully adapted to microwave conditions, affording 8-hydroxyquinoline derivatives in significantly higher yields (72%) compared to conventional heating (34%). nih.gov Microwave irradiation has also been employed for oxidative iodination reactions of various aromatic compounds. mdpi.com For example, the silver-catalyzed decarboxylative iodination of aromatic carboxylic acids can be completed in under an hour using microwave heating, providing a practical route to regioselectively labeled aryl iodides. mdpi.com This technology has been applied to iodine-catalyzed reactions to produce indoloquinolines, where the microwave method proved to be exceptionally rapid compared to traditional heating. eurekalert.org These examples highlight the potential of microwave assistance to facilitate the efficient synthesis of this compound, potentially accelerating the iodination step or the construction of the quinoline ring itself.

Chemical Reactivity and Derivatization of 3 Iodoquinolin 8 Ol

Reactions Involving the C-I Bond

The iodine atom attached to the quinoline (B57606) core at the third position is a crucial site for functionalization. Its susceptibility to various reactions allows for the introduction of new molecular fragments.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The C-I bond in 3-iodoquinolin-8-ol is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. vulcanchem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. yonedalabs.comlibretexts.orgharvard.edu This method is widely used to introduce aryl or vinyl substituents at the C3 position. The general scheme for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org Research on related iodoquinolinones has demonstrated successful Suzuki-Miyaura coupling. For instance, 8-iodoquinolin-4(1H)-one has been coupled with a benzothiadiazole bis(pinacol) boronic ester to produce a novel luminogen. rsc.orgresearchgate.net

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne, also catalyzed by palladium and typically a copper co-catalyst, in the presence of a base. rsc.orgbeilstein-journals.org It is a highly effective method for synthesizing aryl-alkyne structures. rsc.org The reaction can be performed under mild conditions and has a broad substrate scope. rsc.orgbeilstein-journals.org Studies on similar quinoline structures, such as the iodocyclization of certain pentadiynols, have resulted in the formation of 3-iodoquinolines which can then undergo further reactions. hud.ac.uk For example, acetylenic 8-quinolinols have been generated in situ through the Sonogashira cross-coupling reaction. molaid.com

Table 1: Examples of Cross-Coupling Reactions on Iodoquinoline Scaffolds

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| 8-Iodoquinolin-4(1H)-one | BTZ(Bpin)₂ | Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | 8,8'-(Benzo[c] vulcanchem.comarabjchem.orgacs.orgthiadiazole-4,7-diyl)bis(quinolin-4-ol) | rsc.orgresearchgate.net |

| 3-Iodoquinolin-2(1H)-one | Various Alkynes | Sonogashira | Pd catalyst, Cu co-catalyst | 3-Alkynyl-quinolin-2(1H)-ones | nih.gov |

| 5,7-Diiodo-quinolin-8-ol | 4-Bromophenylboronic acid | Suzuki-Miyaura | Pd catalyst | 5-(4-Bromophenyl)-7-iodoquinolin-8-ol | d-nb.info |

This table is illustrative and based on reactions of similar iodoquinoline compounds.

Nucleophilic Aromatic Substitution at the C3 Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, in this case, the iodide, on the aromatic quinoline ring. wikipedia.org Aromatic rings are generally electron-rich and thus not prone to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring for such substitutions. wikipedia.orgmasterorganicchemistry.com In the quinoline system, the nitrogen atom acts as an electron-withdrawing group, making the ring more susceptible to nucleophilic attack, particularly at the C2 and C4 positions. imperial.ac.uk Nucleophilic substitution on isoquinoline, a related heterocyclic compound, preferentially occurs at the C1 position due to the stabilization of the negative charge in the intermediate by the adjacent aromatic ring. quora.com For this compound, direct nucleophilic substitution at the C3 position is less common than at the C2 or C4 positions and typically requires specific reaction conditions or activating groups. imperial.ac.uk

Reductive Dehalogenation Studies

Reductive dehalogenation involves the removal of the iodine atom and its replacement with a hydrogen atom. This can be achieved using various reducing agents. A study reported a non-reductive method for the deiodination of ortho-iodo-hydroxylated arenes, including quinolinol derivatives, using tertiary amines like pyridine (B92270) and triethylamine (B128534) in the presence of water. researchgate.net This method was shown to be efficient and did not affect other reducible groups. researchgate.net Another approach involves using systems like KHSO₄–Na₂SO₃ for the reductive elimination of halogens from halophenols. researchgate.net

Transformations at the Hydroxyl Group

The hydroxyl group at the 8-position of the quinoline ring is a key site for derivatization, allowing for the formation of ethers and esters.

Etherification and Esterification Reactions

The physiological activity of some related compounds can be modified by etherification or esterification. dokumen.pub

Etherification: This reaction involves the conversion of the hydroxyl group into an ether. O-alkylation is a common method for etherification, where an alkyl halide reacts with the hydroxyl group in the presence of a base. arabjchem.orgresearchgate.net This proceeds via a nucleophilic substitution mechanism. researchgate.net

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. arabjchem.org This reaction can be catalyzed by an acid or a base. For instance, the O-acylation of similar hydroxyquinolones with various acyl chlorides in the presence of pyridine yields the corresponding esters. arabjchem.org

O-Alkylation and Acylation Processes

O-Alkylation: This process is a specific type of etherification that introduces an alkyl group onto the oxygen atom of the hydroxyl group. The reaction of 4-hydroxy-2(1H)-quinolone with alkyl iodides, benzyl (B1604629) bromides, or allyl bromides in the presence of a base like potassium carbonate or silver carbonate has been shown to produce O-alkylated products in moderate to excellent yields. arabjchem.org

O-Acylation: This is a specific type of esterification where an acyl group is added to the hydroxyl function. The reaction of 4-hydroxy-2(1H)-quinolone with acyl chlorides in pyridine has been used to synthesize various O-acylated derivatives. arabjchem.org Similarly, reaction with an acid anhydride (B1165640) can also yield the acylated product. arabjchem.org

Table 2: Examples of Hydroxyl Group Transformations on Quinolinol Scaffolds

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4-Hydroxy-2(1H)-quinolone | Alkyl iodides, K₂CO₃ | O-Alkylation | 4-Alkoxy-2(1H)-quinolone | arabjchem.org |

| 4-Hydroxy-2(1H)-quinolone | Acyl chlorides, Pyridine | O-Acylation | 4-Acyloxy-2(1H)-quinolone | arabjchem.org |

| 4-Hydroxy-2(1H)-quinolone | Acetic anhydride, Et₃N | O-Acylation | 4-Acetoxyquinolin-2-one | arabjchem.org |

| 8-Hydroxyquinoline (B1678124) | Alkyl halide | O-Alkylation | 8-Alkoxyquinoline | researchgate.net |

This table is illustrative and based on reactions of similar hydroxyquinoline compounds.

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring

The quinoline ring system in this compound is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome being heavily influenced by the electronic properties of the existing substituents.

The hydroxyl (-OH) and iodo (-I) groups on the this compound ring have distinct and competing electronic effects that govern the regioselectivity of electrophilic aromatic substitution. The hydroxyl group at the C-8 position is a potent activating group, donating electron density to the ring through resonance, particularly at the ortho (C-7) and para (C-5) positions. libretexts.orgacs.org This increased electron density makes these positions more susceptible to attack by electrophiles. libretexts.org

Conversely, the iodine atom at the C-3 position is an electron-withdrawing group through its inductive effect, which deactivates the ring towards electrophilic attack. vulcanchem.com However, halogens can also donate electron density via resonance. In the case of electrophilic substitution on substituted quinolines, the directing effects of the activating hydroxyl group typically dominate. For 8-hydroxyquinolines, electrophilic substitution, such as bromination, often results in a mixture of C-5 and C-7 substituted products, with the C-7 position often being the major product. wuxiapptec.com This preference for the C-7 position is further enhanced in certain reactions like the Betti reaction. rsc.orguni.lucrick.ac.uknih.gov

The presence of both activating and deactivating groups with differing directing effects can lead to complex reactivity patterns. For instance, in related 8-hydroxyquinoline derivatives, the nature and position of substituents can significantly alter the outcome of substitution reactions. rsc.orgacs.org The table below summarizes the expected directing effects of the hydroxyl and iodo groups on the quinoline ring of this compound.

| Substituent | Position | Electronic Effect | Directing Influence |

| Hydroxyl (-OH) | C-8 | Activating (Resonance) | Ortho, Para (C-7, C-5) |

| Iodo (-I) | C-3 | Deactivating (Inductive) | Meta (C-2, C-4) |

This table illustrates the general electronic influences of the hydroxyl and iodo groups on the quinoline ring.

The activated C-7 position of 8-hydroxyquinoline and its derivatives is particularly amenable to aminomethylation reactions, such as the Mannich and Betti reactions. mdpi.comnih.govresearchgate.net These reactions provide a straightforward method for the C-7 functionalization of the quinoline scaffold. rsc.orguni.lucrick.ac.uknih.gov

The Mannich reaction involves the aminoalkylation of an active hydrogen-containing compound, in this case, the C-7 position of an 8-hydroxyquinoline derivative, using formaldehyde (B43269) and a primary or secondary amine. mdpi.comnih.govresearchgate.net This reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then acts as the electrophile. mdpi.com

The Betti reaction is a three-component reaction that enables the one-step C-7 functionalization of 8-hydroxyquinolines. rsc.orguni.lucrick.ac.uknih.gov This reaction typically involves an 8-hydroxyquinoline, an aldehyde, and a primary or secondary amine, leading to the formation of a C-7 substituted aminomethyl derivative. rsc.orguni.lucrick.ac.uknih.govresearchgate.net

While specific studies on this compound undergoing these reactions are not prevalent, the general reactivity of the 8-hydroxyquinoline scaffold suggests that it would readily participate in such transformations at the C-7 position. The following table provides examples of Mannich and Betti reaction products derived from 8-hydroxyquinoline.

| Reaction | Reactants | Product | Reference |

| Mannich | 8-hydroxyquinoline, Formaldehyde, Octylamine | 7-((Octylamino)methyl)quinolin-8-ol | researchgate.net |

| Mannich | 8-hydroxyquinoline, Formaldehyde, N¹,N¹-dimethylethane-1,2-diamine | 7-(((2-(Dimethylamino)ethyl)amino)methyl)quinolin-8-ol | mdpi.com |

| Betti | 8-hydroxyquinoline, Benzaldehyde, Aniline (B41778) | 7-((Phenylamino)(phenyl)methyl)quinolin-8-ol | nih.gov |

This table showcases representative products from Mannich and Betti reactions on the parent 8-hydroxyquinoline, illustrating the typical C-7 functionalization.

Quaternary Salt Formation and N-Oxidation Chemistry

The nitrogen atom of the quinoline ring in this compound is a site for further chemical modification, including the formation of quaternary salts and N-oxides.

The lone pair of electrons on the quinoline nitrogen allows it to act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts . nih.govtandfonline.comresearchgate.net This reaction introduces a positive charge on the nitrogen atom and attaches an alkyl group, thereby altering the electronic and physical properties of the molecule. The formation of such quaternary salts from 8-hydroxyquinoline derivatives has been reported to create compounds with interesting biological activities, where the activity can be dependent on the length of the alkyl chain. nih.govtandfonline.comresearchgate.net

N-oxidation of the quinoline nitrogen to form an N-oxide is another important transformation. ias.ac.inchemicalbook.comnih.gov This is typically achieved using oxidizing agents like peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). ias.ac.inchemicalbook.com The resulting 8-hydroxyquinoline N-oxide exhibits modified chemical and biological properties, including altered metal-chelating abilities. ias.ac.inchemimpex.com The introduction of the N-oxide functionality can also influence the reactivity of the quinoline ring in subsequent reactions. ias.ac.in

The table below summarizes these transformations for the parent 8-hydroxyquinoline molecule.

| Reaction Type | Reagent | Product | Reference |

| Quaternary Salt Formation | Long-chain alkyl halides | 8-Hydroxyquinolinium halides | nih.govtandfonline.comresearchgate.net |

| N-Oxidation | Peracetic Acid or m-CPBA | 8-Hydroxyquinoline N-oxide | ias.ac.inchemicalbook.com |

This table illustrates the reactions at the quinoline nitrogen of 8-hydroxyquinoline.

Spectroscopic and Structural Characterization of 3 Iodoquinolin 8 Ol

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum reveals the presence of specific functional groups, as each group absorbs at a characteristic frequency range.

For 3-iodoquinolin-8-ol, the key functional groups are the hydroxyl (-OH) group, the aromatic quinoline (B57606) ring system, and the carbon-iodine (C-I) bond. The FTIR spectrum provides clear evidence for these features. A prominent broad absorption band is typically observed in the region of 3200-2700 cm⁻¹, which is characteristic of the O-H stretching vibration in an intramolecularly bonded alcohol. The aromatic C-H stretching vibrations of the quinoline ring appear in the 3100-3000 cm⁻¹ range. The C=C and C=N stretching vibrations within the aromatic system give rise to strong absorptions in the 1600-1400 cm⁻¹ region. The in-plane O-H bending and C-O stretching vibrations can be identified in the 1400-1200 cm⁻¹ range. The presence of the iodine substituent is confirmed by the C-I stretching vibration, which is expected to appear in the low-frequency region, typically around 500-600 cm⁻¹.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3200-2700 (broad) | O-H stretch (intramolecular H-bond) | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic (Quinoline Ring) |

| 1600-1450 | C=C / C=N stretch | Aromatic Ring System |

| 1400-1200 | O-H bend / C-O stretch | Phenolic Hydroxyl |

| ~830-750 | C-H bend (out-of-plane) | Aromatic (Substitution Pattern) |

| ~600-500 | C-I stretch | Iodo Group |

Note: The exact peak positions can vary slightly based on the sample state (solid/solution) and measurement conditions.

FT-Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic laser light. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations, providing further detail about the molecular structure. horiba.com For this compound, the Raman spectrum would be dominated by signals from the quinoline ring system.

Key features in the FT-Raman spectrum would include intense bands corresponding to the ring breathing modes of the quinoline nucleus. The aromatic C-H stretching vibrations would also be visible, though often weaker than in FTIR. The C-I stretching vibration is typically a strong scatterer in Raman spectroscopy, providing a clear signal for the halogen substituent. While O-H stretching is generally weak in Raman spectra, its presence can sometimes be detected. The combination of FTIR and FT-Raman provides a comprehensive vibrational profile of the molecule. horiba.comamericanpharmaceuticalreview.com

Table 2: Expected FT-Raman Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H stretch | Aromatic (Quinoline Ring) |

| 1600-1550 | Ring stretch | Aromatic (Quinoline Ring) |

| ~1000 | Ring breathing mode | Quinoline Nucleus |

| ~600-500 | C-I stretch | Iodo Group |

Note: Specific experimental FT-Raman data for this compound is not widely available in the reviewed literature; this table is based on characteristic frequencies for similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. organicchemistrydata.org

¹H NMR spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. ubc.ca In this compound, there are five aromatic protons and one hydroxyl proton.

The proton on the hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary significantly depending on solvent and concentration, but is typically found downfield due to the phenolic nature. The aromatic protons on the quinoline ring system will appear in the range of δ 7.0-9.0 ppm. The specific positions and splitting patterns (multiplicity) are dictated by the electronic effects of the hydroxyl and iodo substituents and the coupling between adjacent protons. researchgate.netnih.gov H2 and H4 will appear as doublets, while H5, H6, and H7 will form a more complex pattern reflecting their respective couplings. The iodine at C3 will significantly influence the chemical shift of the adjacent H2 and H4 protons.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ~8.8 - 9.0 | Doublet (d) |

| H4 | ~8.2 - 8.4 | Doublet (d) |

| H5 | ~7.4 - 7.6 | Doublet of doublets (dd) |

| H6 | ~7.2 - 7.4 | Triplet (t) |

| H7 | ~7.5 - 7.7 | Doublet of doublets (dd) |

| 8-OH | Variable (broad) | Singlet (s) |

Note: Predicted values are based on data for substituted quinolines and general substituent effects. The solvent is typically DMSO-d₆ or CDCl₃.

¹³C NMR spectroscopy maps the carbon framework of a molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. huji.ac.illibretexts.org

For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.orgoregonstate.edu The carbon bearing the hydroxyl group (C8) will be significantly shifted downfield (δ ~150-155 ppm). The carbon attached to the iodine atom (C3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect" of iodine, appearing around δ 90-100 ppm. The other aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

| C2 | ~150 - 152 |

| C3 | ~95 - 100 |

| C4 | ~138 - 140 |

| C4a | ~140 - 142 |

| C5 | ~118 - 120 |

| C6 | ~122 - 124 |

| C7 | ~129 - 131 |

| C8 | ~152 - 155 |

| C8a | ~135 - 137 |

Note: Predicted values are based on data for substituted quinolines. Quaternary carbons (C4a, C8, C8a) are typically weaker in intensity. huji.ac.il

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all signals and complete structural confirmation. researchgate.nethelsinki.fi

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between H5-H6, H6-H7, and H2-H4 (if long-range coupling is resolved), confirming the connectivity within the individual rings of the quinoline system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.edu It allows for the definitive assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its already-assigned proton from the ¹H spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. magritek.com For instance, the signal from H2 would show a correlation to C4 and C8a, and the H7 proton would show correlations to the quaternary C8a and the hydroxyl-bearing C8, unequivocally confirming the substitution pattern.

Solid-State NMR (SS-NMR) could also be employed to study the compound in its crystalline form, providing information about polymorphism and molecular packing in the solid state. americanpharmaceuticalreview.com

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the precise molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a "soft" ionization technique that typically imparts minimal energy to the analyte, allowing for the observation of the intact molecular ion with high mass accuracy. libretexts.org For this compound (C₉H₆INO), this method provides its exact molecular weight, confirming its elemental formula. In positive-ion mode, the molecule is expected to be detected primarily as the protonated species, [M+H]⁺.

The high-resolution capabilities allow for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation of the parent ion can be induced, and the resulting fragment ions provide valuable structural information. Key fragmentation pathways for a substituted quinoline like this compound would likely involve the cleavage of the carbon-iodine bond, due to its relative weakness, and potential cleavages within the quinoline ring system. ajgreenchem.comlibretexts.org

| Ion Species | Formula | Calculated m/z | Description |

| Protonated Molecular Ion | [C₉H₆INO + H]⁺ | 287.9516 | The intact molecule with an added proton. |

| Fragment 1 | [C₉H₇NO]⁺ | 161.0500 | Resulting from the loss of an iodine radical. |

| Fragment 2 | [C₈H₆N]⁺ | 116.0495 | Resulting from the loss of CO and iodine. |

This interactive table summarizes the expected high-resolution mass spectrometry data for this compound based on its chemical structure and established fragmentation principles.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.ukuzh.ch The absorption of UV radiation in organic molecules is typically restricted to functional groups (chromophores) containing valence electrons with low excitation energy. shu.ac.uk

The quinoline ring system in this compound is an inherent chromophore. The spectrum is characterized by electronic transitions, primarily π → π* and n → π. uzh.chslideshare.net The π → π transitions, which are typically of high intensity, arise from the aromatic system. uzh.ch The n → π* transitions are lower in energy and intensity and involve the promotion of non-bonding electrons from the nitrogen and oxygen heteroatoms to anti-bonding π* orbitals. slideshare.net The hydroxyl (-OH) and iodo (-I) groups act as auxochromes, modifying the absorption characteristics of the quinoline chromophore. These groups can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or "red" shift).

| Electronic Transition | Wavelength Region (nm) | Description |

| π → π | ~250-350 | High-intensity absorptions related to the conjugated aromatic quinoline system. |

| n → π | >300 | Lower-intensity absorption involving non-bonding electrons on the N and O atoms. |

This interactive table outlines the expected electronic transitions for this compound observable via UV-Vis spectroscopy.

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic analysis of this compound would yield precise measurements of all covalent bonds and angles. The C-I bond length is expected to be consistent with values for iodine-substituted aromatic rings. researchgate.net The bond lengths within the quinoline ring would reflect its aromatic character, being intermediate between typical single and double bonds. mdpi.com The geometry around the hydroxyl group and the angles within the fused ring system define the molecule's planarity and conformation. Torsion angles would describe the orientation of the substituents relative to the quinoline plane.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C(3)–I | ~2.10 Å |

| Bond Length | C(8)–O | ~1.36 Å |

| Bond Length | C–C (aromatic) | ~1.39 - 1.42 Å |

| Bond Length | C–N (aromatic) | ~1.32 - 1.37 Å |

| Bond Angle | C(2)–C(3)–C(4) | ~120° |

| Bond Angle | C(7)–C(8)–N | ~120° |

This interactive table presents typical or expected values for key structural parameters of this compound, based on data from analogous structures. researchgate.netmdpi.com

The solid-state packing of this compound would be significantly influenced by intermolecular forces. curriculumresources.edu.gh The most prominent of these is expected to be hydrogen bonding. libretexts.org The hydroxyl group (-OH) at position 8 is a classic hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can both act as hydrogen bond acceptors. curriculumresources.edu.ghlibretexts.org These interactions would link adjacent molecules into chains, sheets, or more complex three-dimensional networks. Additionally, π-π stacking interactions between the planar aromatic quinoline rings of adjacent molecules are anticipated, further stabilizing the crystal structure. researchgate.net

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Description |

| Hydrogen Bond | O-H (hydroxyl) | N (quinoline ring) | A strong directional interaction linking molecules. |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl of another molecule) | Another primary hydrogen bonding motif. |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Attraction between the electron clouds of adjacent aromatic systems. |

This interactive table summarizes the key intermolecular forces expected to define the crystal structure of this compound.

Computational and Theoretical Studies on 3 Iodoquinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods can be broadly categorized into Density Functional Theory and ab initio methods.

Ab Initio Methods (e.g., Hartree-Fock) for Comparative Analysis

Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data. While generally less accurate than modern DFT methods due to the neglect of electron correlation, HF calculations are often performed for comparative purposes. Comparing the results from HF and DFT methods can provide a more comprehensive understanding of the electronic effects within a molecule. For a molecule like 3-iodoquinolin-8-ol, a comparative analysis would help in assessing the impact of electron correlation on its predicted properties.

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule. Key aspects of this analysis include the frontier molecular orbitals, charge distribution, and electrostatic potential.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For quinoline (B57606) derivatives, the distribution of these orbitals is typically spread across the aromatic ring system, and the presence of substituents like iodine and hydroxyl groups would be expected to modulate their energy levels and spatial distribution.

A hypothetical table of HOMO-LUMO energies for this compound, based on typical values for similar compounds, is presented below.

| Parameter | Energy (eV) |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

| No specific experimental or theoretical data for this compound was found in the literature search. |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. This analysis is invaluable for understanding charge transfer, hyperconjugative interactions, and the nature of bonding within the molecule. The second-order perturbation theory analysis within the NBO framework quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, revealing the extent of electron delocalization from filled (donor) to empty (acceptor) orbitals. For this compound, NBO analysis would detail the charge on each atom and the key intramolecular charge transfer interactions that contribute to its stability.

A hypothetical table summarizing key NBO interactions is shown below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| Data not available | Data not available | Value not available |

| Data not available | Data not available | Value not available |

| No specific NBO analysis data for this compound was found in the literature search. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms, highlighting them as sites for protonation or coordination, and positive potential near the hydrogen atoms.

Molecular Dynamics Simulations for Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. najah.edu

Specific molecular dynamics simulation studies focusing on the conformational space and solvent interactions of this compound have not been identified in the surveyed literature. However, the principles of such studies are well-documented for related molecules. najah.eduuva.nlnih.gov

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The system's trajectory would be calculated by integrating Newton's equations of motion, governed by a force field that describes the interatomic and intermolecular interactions. mpg.denih.gov

These simulations can reveal:

Conformational Preferences: By exploring the potential energy surface, MD can identify the most stable conformations of the molecule in solution. This is particularly relevant for understanding how the molecule might interact with biological targets.

Solvent Effects: MD simulations provide detailed insights into the solvation shell around the molecule. They can characterize hydrogen bonding patterns between the 8-hydroxyl group and water molecules, as well as other non-covalent interactions. nih.gov The arrangement of solvent molecules can significantly influence the compound's properties and behavior.

Dynamic Behavior: The simulations can illustrate the flexibility of the molecule, showing the fluctuations and movements of the iodo-substituent and the quinoline ring system.

Table 2: Illustrative Example of a Data Table for Molecular Dynamics Simulation Parameters (Note: This table is a template and does not represent an actual simulation of this compound.)

| Parameter | Value/Description |

| Force Field | e.g., CHARMM, AMBER, GROMOS |

| Solvent Model | e.g., TIP3P, SPC/E |

| System Size | Number of atoms (solute and solvent) |

| Simulation Time | e.g., 100 ns |

| Temperature | e.g., 300 K |

| Pressure | e.g., 1 atm |

| Ensemble | e.g., NVT, NPT |

Such computational investigations are invaluable for providing a molecular-level understanding that complements experimental findings and can guide the design of new derivatives with specific properties.

Coordination Chemistry of 3 Iodoquinolin 8 Ol

Ligand Properties and Chelating Ability of 8-Hydroxyquinolines

Coordination through Nitrogen and Oxygen Donor Atoms

8-Hydroxyquinoline (B1678124) and its derivatives are well-established chelating agents in coordination chemistry. Their effectiveness as ligands stems from the nitrogen atom in the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.orgjchemrev.com These two atoms are ideally positioned to form a stable five-membered ring upon coordination with a metal ion. The process involves the deprotonation of the hydroxyl group, allowing the resulting oxygen anion and the nitrogen atom to act as a bidentate ligand, coordinating to a central metal ion. scirp.orgxray.cznih.gov This chelation results in the formation of highly stable metal complexes. jchemrev.com

Influence of the C3-Iodo Substituent on Chelating Behavior

The introduction of an iodine atom at the C3 position of the 8-hydroxyquinoline framework modifies its chelating properties. The bulky iodine atom can introduce steric hindrance, which may influence the geometry of the resulting metal complexes. Electronically, the iodine atom acts as an electron-withdrawing group, which can alter the electron density of the quinoline ring. This, in turn, can affect the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby influencing the stability of the metal complexes formed.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 3-iodoquinolin-8-ol is typically achieved by reacting a metal salt with the ligand in a suitable solvent. The reaction conditions, such as pH and temperature, are controlled to facilitate the deprotonation of the ligand's hydroxyl group and promote the formation of the complex.

Stoichiometry and Oxidation States of Central Metal Ions

Complexes of this compound have been synthesized with various metal ions, often resulting in a 2:1 ligand-to-metal ratio, especially with divalent metals. For instance, a zinc complex with the formula [Zn(3I-Q)₂(H₂O)₂] has been reported, where the zinc ion is in a +2 oxidation state. A copper complex with the formula [Cu(3I-Q)₂] has also been synthesized. mdpi.com The oxidation state of the central metal ion is generally retained from the starting metal salt.

Spectroscopic Signatures of Complex Formation (IR, UV-Vis, NMR)

Spectroscopic methods are crucial for characterizing the formation and structure of these metal complexes.

IR Spectroscopy: A key indicator of complex formation is the disappearance of the broad O-H stretching vibration band of the free ligand in the infrared spectrum, which signifies the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. scirp.orgnih.gov Shifts in the C=N and C-O stretching vibrations also provide evidence of coordination. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes exhibit absorption bands that are distinct from the free ligand. These bands are often attributed to intra-ligand and ligand-to-metal charge transfer transitions.

NMR Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), NMR spectroscopy reveals shifts in the proton and carbon signals of the quinoline ring upon coordination, providing insights into the complex's structure in solution. researchgate.netacs.org

X-ray Crystal Structure Analysis of Metal Chelates

Single-crystal X-ray diffraction provides definitive structural information. For example, the structure of [Zn(C₉H₅INO)₂(H₂O)₂] revealed a distorted octahedral geometry around the zinc ion, with the two this compound ligands acting as bidentate chelators and two water molecules completing the coordination sphere.

The copper complex, [Cu(C₉H₅INO)₂], was found to have a square planar geometry with the two ligands in a trans configuration. mdpi.com The crystal packing is stabilized by various intermolecular interactions. mdpi.com A cadmium complex has also been structurally characterized, showing a six-coordinate environment around the cadmium ion, which forms a polymeric structure through intermolecular iodine coordination. acs.org

Structural Aspects of this compound Metal Chelates

Coordination Geometries and Stereochemistry

No published crystal structures or spectroscopic data could be found for metal complexes of this compound. Therefore, information on their coordination geometries, bond lengths, bond angles, and stereochemical arrangements is not available.

Supramolecular Assembly in Metal-Organic Frameworks (if relevant)

There is no information in the scientific literature to suggest that this compound or its metal complexes have been utilized in the construction of supramolecular assemblies or metal-organic frameworks.

Stability and Reactivity of Metal Complexes in Solution

No studies on the formation constants, dissociation kinetics, or general reactivity of this compound metal complexes in solution have been reported.

Advanced Methodological Applications in Chemical Research

3-Iodoquinolin-8-ol as a Versatile Synthetic Building Block

The strategic placement of the iodine atom and the hydroxyl group on the quinoline (B57606) core makes this compound an ideal starting material for the synthesis of a wide array of more complex molecules.

Precursor in the Synthesis of Diverse Quinoline Scaffolds

This compound serves as a fundamental building block for the creation of a diverse range of quinoline-based structures. The presence of the iodine atom at the 3-position allows for a variety of cross-coupling reactions, which are pivotal in modern organic synthesis. For instance, palladium-catalyzed reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enable the introduction of new carbon-carbon bonds, leading to the formation of arylated and alkynylated quinoline derivatives. researchgate.net

These synthetic transformations are not limited to simple additions. The resulting complex quinolines can serve as intermediates for further structural modifications. For example, a one-pot Sonogashira coupling of 3-iodoquinolin-4-ol (B1355585), a related compound, with alkynes, followed by a tandem intramolecular cyclization, has been used to construct furo[2,3-c]quinoline and furo[3,2-c]quinoline (B8618731) regioisomeric core structures. nih.gov This highlights the potential of iodo-substituted quinolinols in building fused heterocyclic systems.

Furthermore, the 8-hydroxyquinoline (B1678124) moiety itself is a well-known chelating agent, and derivatives of this compound can be designed to have specific metal-binding properties. acs.orgresearchgate.net This has implications for the development of new therapeutic agents and materials. For instance, clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), a close analog, has been investigated for its potential in treating neurodegenerative diseases due to its ability to modulate metal ion concentrations. mdpi.comnih.gov

The versatility of this compound as a precursor is further demonstrated by its use in the synthesis of medicinally important quinolines through metal-free halogenation reactions. researchgate.netrsc.org For example, 7-iodoquinolin-8-ol (B3281619) can be converted to clioquinol, showcasing the utility of iodoquinolinols in accessing known bioactive compounds. rsc.org

Table 1: Examples of Diverse Quinoline Scaffolds Synthesized from Iodoquinoline Precursors

| Precursor | Reaction Type | Resulting Scaffold | Application/Significance |

|---|---|---|---|

| 3-Iodoquinolin-4-ol | Sonogashira coupling & intramolecular cyclization | Furo[2,3-c]quinolines | Potential TLR8 agonists nih.gov |

| 2,6,8-Triaryl-3-iodoquinolin-4(1H)-ones | Suzuki-Miyaura cross-coupling | 2,3,6,8-Tetraarylquinolin-4(1H)-ones | Synthesis of highly substituted quinolones researchgate.net |

| 2,6,8-Triaryl-3-iodoquinolin-4(1H)-ones | Sonogashira cross-coupling | 2-Substituted 4,6,8-triaryl-1H-furo[3,2-c]quinolines | Construction of fused heterocyclic systems researchgate.net |

| 7-Iodoquinolin-8-ol | Metal-free chlorination | Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Medicinally important compound rsc.org |

| 4-Iodoquinolin-3-ol | Sonogashira coupling | 4-(Alkynyl)quinolin-3-ols | Intermediates for furo[3,2-c]quinolines nih.gov |

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govsci-hub.se The use of MCRs in drug discovery and organic synthesis has grown significantly due to their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govresearchgate.net

While direct examples of this compound in MCRs are not extensively documented in the provided context, the quinoline scaffold itself is a common participant in such reactions. acs.org For instance, three-component reactions have been developed for the synthesis of functionalized quinolones, which are key structures in many pharmaceutical agents. acs.org These reactions often involve the condensation of anilines, β-ketoesters, and another component to build the quinolone ring system. acs.org

The structural features of this compound make it a plausible candidate for inclusion in novel MCRs. The nucleophilic hydroxyl group and the electrophilic carbon bearing the iodine atom could potentially participate in various bond-forming events within a one-pot reaction sequence. The development of MCRs involving this compound or similar derivatives could provide rapid access to libraries of complex, polyfunctionalized quinolines for screening in drug discovery programs. nih.gov

Exploration of Novel Reaction Pathways and Catalysis

The unique reactivity of this compound provides a platform for the exploration of new synthetic methods and catalytic processes.

Iodine as a Handle for Further Functionalization

The carbon-iodine bond in this compound is a key functional group that enables a wide range of chemical transformations. Iodine's ability to participate in various cross-coupling reactions, such as those catalyzed by palladium, is a cornerstone of modern synthetic chemistry. nih.gov These reactions allow for the precise and efficient introduction of diverse substituents at the 3-position of the quinoline ring.

Beyond traditional cross-coupling, the iodine atom can be involved in more novel reaction pathways. For example, it can serve as a precursor for the generation of organometallic reagents. An iodine/zinc exchange reaction can be used to form a diorganozinc reagent, which can then react with various electrophiles to introduce new functional groups. uni-muenchen.de This approach offers an alternative to palladium-catalyzed methods and can be highly regioselective. uni-muenchen.de

Furthermore, the iodine atom can play a direct role in catalytic cycles. In one instance, mechanistic studies revealed that iodine (I₂) is consumed to produce 3-iodoquinolin-4-ol, which then acts as a true catalyst in the synthesis of 4-aminoquinoline (B48711) derivatives. researcher.life This demonstrates that the iodo-substituent can be more than just a leaving group; it can be an integral part of a catalytic system.

Development of New Synthetic Methodologies Utilizing the Quinoline Framework

The quinoline framework of this compound provides a robust and versatile platform for the development of new synthetic methodologies. The inherent reactivity of the quinoline ring system, combined with the specific functional groups of this compound, allows for the exploration of novel bond-forming strategies.

Researchers are continually developing new reactions that enable the efficient synthesis of biologically relevant small molecules, and the quinoline scaffold is a frequent target of these efforts. indiana.edu The goal is often to create new modes of bond formation in an environmentally sustainable fashion. indiana.edu

For example, new methods for the synthesis of quinolones, which are structurally related to this compound, are constantly being sought. acs.org These include transition-metal-catalyzed cyclizations and domino reactions that allow for the rapid assembly of the quinolone core from simple starting materials. acs.org The development of such methodologies is crucial for the efficient production of quinolone-based drugs.

The unique electronic and steric properties of the this compound framework can also be exploited to control the regioselectivity of reactions. For instance, metal-free methods for the regioselective halogenation of 8-substituted quinolines have been developed, demonstrating the ability to functionalize specific positions on the quinoline ring with high precision. rsc.org

Use in Material Science Research

The 8-hydroxyquinoline scaffold is a well-known ligand in coordination chemistry and has been extensively used in the development of functional materials. The incorporation of an iodine atom at the 3-position of this scaffold in this compound offers additional opportunities for tuning the properties of these materials.

The ability of 8-hydroxyquinoline and its derivatives to form stable complexes with a variety of metal ions is a key feature that is exploited in material science. researchgate.net These metal complexes can exhibit interesting photophysical and electronic properties. While the prompt specifically excludes OLEDs as a property description of the compound itself, it is important to note that the chelation properties of the 8-hydroxyquinoline moiety are central to its use in various material applications.

The presence of the iodine atom in this compound can influence the properties of the resulting metal complexes in several ways. The heavy atom effect of iodine can enhance intersystem crossing, which can be a desirable property in certain photophysical applications. Additionally, the iodine atom provides a site for further functionalization, allowing for the covalent attachment of the quinoline unit to polymers or surfaces. This can be used to create new hybrid materials with tailored properties.

For example, the unique chemical properties of iodo-substituted quinolines can be exploited to develop new materials with specific functionalities, such as sensors or catalysts. The ability of the 8-hydroxyquinoline moiety to bind to metal ions, combined with the potential for further modification at the iodine position, makes this compound a promising building block for the design of novel functional materials.

Ligands for Luminescent or Photosensitizing Metal Complexes

The 8-hydroxyquinoline (8-HQ) scaffold is a foundational component in the design of ligands for luminescent and photosensitizing metal complexes. leyan.combldpharm.com As a bidentate chelating agent, 8-HQ and its derivatives utilize the nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group to form stable complexes with a wide array of metal ions. leyan.com This chelation often enhances the ligand's natural fluorescence, a phenomenon attributed to increased molecular rigidity and the prevention of excited-state proton transfer from the hydroxyl group to the nitrogen atom. leyan.com The resulting metal complexes, such as the well-known tris(8-hydroxyquinolinato)aluminium (Alq3), are critical components in organic light-emitting diodes (OLEDs). leyan.com

While specific research on the luminescent properties of this compound complexes is not extensively documented in publicly available literature, the principles governing other halogenated 8-HQ derivatives provide a strong basis for understanding its potential. The introduction of a halogen atom onto the quinoline ring is a common strategy to modulate the photophysical properties of the resulting metal complexes. sigmaaldrich.com An iodine atom, in particular, can introduce a "heavy-atom effect," which can influence the rates of intersystem crossing—the transition between singlet and triplet excited states. This effect can potentially enhance phosphorescence, making such complexes interesting for applications requiring long-lived excited states or emission in different parts of the spectrum.

The chelating behavior of this compound is expected to be analogous to that of the parent 8-hydroxyquinoline, forming complexes with various d-block and p-block metals. The electronic properties and luminescence of these complexes would be a function of both the metal center and the specific substitution on the quinoline ligand. For instance, studies on complexes of d8 and d10 metals with 8-hydroxyquinoline derivatives show strong emissions in the solid state, with luminescent properties tunable by the choice of metal and solvent. molbase.com It is anticipated that complexes of this compound would exhibit similarly interesting photophysical behaviors, meriting further investigation for applications in sensing, bioimaging, and materials science.

Table 1: Illustrative Photophysical Properties of 8-Hydroxyquinoline Derivative Complexes This table presents data for related compounds to illustrate the typical luminescent properties of this class of complexes, due to a lack of specific data for this compound.

| Compound/Complex | Metal Ion | Emission Max (nm) | Context/Application |

|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Aluminium(III) | ~520 | Electron transport and emissive layer in OLEDs leyan.com |

| Pd(8-hq)₂ (8-hq = 8-hydroxyquinaldine) | Palladium(II) | ~600 (orange) | Solid-state emission from metal-metal and π-π interactions molbase.com |

Components in Functional Organic Materials (focus on chemical structure and properties)

The utility of this compound as a component in functional organic materials stems directly from its distinct chemical architecture. Its structure can be deconstructed into three key components: the quinoline core, the chelating 8-hydroxyl group, and the C-3 iodine substituent.

The quinoline ring system provides a rigid, planar, and aromatic scaffold. This inherent planarity facilitates π-π stacking interactions, which are crucial for charge transport in many organic electronic materials. The 8-hydroxyquinoline moiety itself is a classic and powerful metal-chelating motif. bldpharm.com The nitrogen atom and the deprotonated hydroxyl group at the 8-position act as a bidentate ligand, forming highly stable complexes with a vast range of metal ions. leyan.com This chelating ability is the cornerstone of its application in functional materials, from the emissive layers in OLEDs to fluorescent chemosensors. leyan.com

The iodine atom at the 3-position is particularly significant for creating advanced functional materials. While it electronically modifies the quinoline ring, its most critical role is as a versatile synthetic handle. The carbon-iodine bond is relatively weak and susceptible to a variety of cross-coupling reactions, such as the Suzuki, Sonogashira, and Heck reactions. bldpharm.com This allows for the covalent attachment of other functional groups, polymers, or molecular systems to the quinoline core. For example, a synthetic route involving an initial Sonogashira coupling at the 3-position of a related iodoquinoline intermediate has been used to build more complex molecules. bldpharm.com This capability enables the rational design and synthesis of sophisticated organic materials with tailored electronic, optical, or sensory properties. The steric bulk of the iodine atom also influences the packing of the molecules in the solid state, which can in turn affect the material's bulk properties.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆INO | bldpharm.com |

| Molecular Weight | 271.05 g/mol | bldpharm.com |

| CAS Number | 497084-48-7 | leyan.combldpharm.com |

Conclusion and Future Research Perspectives

Summary of Key Chemical Research Contributions

The study of 3-iodoquinolin-8-ol and its related halogenated quinolin-8-ol analogs has provided significant contributions to several areas of chemistry. Research has established that the quinoline (B57606) framework is a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds. researchgate.net The introduction of halogen atoms, such as iodine, at various positions on the quinoline ring has been a key strategy for modulating the chemical and biological properties of these molecules. researchgate.net

A major focus of research has been the development of synthetic methodologies for the regioselective halogenation of quinoline derivatives. rsc.orgrsc.org For instance, metal-free protocols have been developed for the C5–H halogenation of 8-substituted quinolines, offering an operationally simple and atom-economical approach. rsc.org However, achieving regioselectivity remains a significant challenge, particularly for remote C–H bond functionalization. rsc.org Mechanistic studies have revealed that in some reactions, iodine (I2) is consumed to produce 3-iodoquinolin-4-ol (B1355585), which then acts as a catalyst. researcher.life

The resulting halogenated quinolin-8-ols, including derivatives like clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), have been investigated for their unique structural and electronic properties. The presence of both a hydroxyl group and halogen substituents influences the molecule's polarity, solubility in organic solvents, and ability to form hydrogen bonds. solubilityofthings.com These compounds are also potent metal chelators, a property linked to many of their biological activities. researchgate.netresearchgate.netnih.gov The chelation of metal ions can affect solubility, transport across membranes, and interaction with biological targets. researchgate.net Research has also explored the synthesis of organometallic complexes, such as those with osmium(II), which exhibit interesting photophysical and electrochemical properties. scirp.org

Current Challenges and Research Gaps in Halogenated Quinolin-8-ol Chemistry

Despite the progress, significant challenges and research gaps persist in the field of halogenated quinolin-8-ols. A primary hurdle is achieving complete regioselectivity in the synthesis of polysubstituted quinolines. rsc.org While methods for C5-halogenation have been developed, the selective functionalization of other positions, especially in a metal-free manner, remains an area for improvement. rsc.orgrsc.org For example, some transition-metal-free methods for C5-halogenation have been reported, but iodination was not achieved under those specific oxidative conditions. rsc.org